4-Aminocyclohexanol

Beschreibung

Overview of trans-4-Aminocyclohexanol (B47343)

trans-4-Aminocyclohexanol is an organic compound featuring a cyclohexane (B81311) ring substituted with an amino group (-NH₂) and a hydroxyl group (-OH) in a trans configuration. cymitquimica.com This arrangement means the two functional groups are on opposite sides of the ring, influencing its chemical and physical properties. It is a chiral molecule, existing as two enantiomers, which can have different biological activities. cymitquimica.com Typically, it appears as a white to light yellow crystalline powder. innospk.comchemicalbook.com

Significance and Applications

This compound is a versatile and important building block in organic synthesis, particularly in the pharmaceutical and chemical industries. chemimpex.comguidechem.com Its bifunctional nature, possessing both an amino and a hydroxyl group, allows it to participate in a wide range of chemical reactions. innospk.com A primary application is as a key intermediate in the synthesis of various pharmaceuticals, most notably the mucolytic agent Ambroxol. innospk.comdarshanpharmachem.com It is also used in the creation of other biologically active molecules and advanced materials. chemimpex.com

Scope and Objectives of the Article

This article aims to provide a detailed and scientifically accurate resource on trans-4-Aminocyclohexanol. It will cover its chemical and physical characteristics, methods of synthesis and manufacturing, chemical reactivity, and its various applications in research and industry. The content is intended for a scientific audience and focuses solely on the technical aspects of the compound.

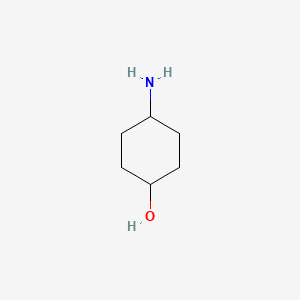

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trans 4 Aminocyclohexanol

Chemoenzymatic Synthesis Approaches

A prominent and efficient chemoenzymatic strategy for synthesizing 4-aminocyclohexanol isomers involves a one-pot reaction combining a ketoreductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net This approach typically starts from 1,4-cyclohexanedione (B43130) and proceeds through a sequential reduction and amination. uni-greifswald.de The modularity of this system allows for the synthesis of both cis and trans isomers by selecting stereocomplementary enzymes. d-nb.info

The initial step in this cascade is the regioselective mono-reduction of 1,4-cyclohexanedione to produce the key intermediate, 4-hydroxycyclohexanone. d-nb.info This transformation requires a highly selective catalyst that can differentiate between the diketone starting material and the hydroxyketone product to prevent the formation of the undesired 1,4-cyclohexanediol (B33098) byproduct. d-nb.info Keto reductases (KREDs) have proven to be excellent catalysts for this purpose. uni-greifswald.de

In a screening of various KREDs, the enzyme from Lactobacillus kefir (LK-KRED) and KRED-P2-C11 from Codexis® were identified as highly effective candidates. uni-greifswald.de They demonstrated high conversion rates with minimal formation of the diol byproduct. uni-greifswald.de The reaction conditions for this enzymatic reduction are typically mild, carried out in a phosphate (B84403) buffer at a controlled pH and temperature. researchgate.net

Table 1: Performance of Selected Keto Reductases in the Mono-reduction of 1,4-Cyclohexanedione

| Enzyme | Conversion of 1,4-Cyclohexanedione (%) | Formation of 1,4-Cyclohexanediol (%) |

|---|---|---|

| Lactobacillus kefir KRED | High | < 5 |

| KRED-P2-C11 (Codexis®) | High | < 5 |

Data sourced from studies on the one-pot synthesis of this compound isomers. uni-greifswald.de

Following the formation of 4-hydroxycyclohexanone, the subsequent step is a stereoselective amination catalyzed by an amine transaminase (ATA) to yield this compound. d-nb.info The stereochemical outcome of this step, producing either the cis or trans isomer, is controlled by the choice of the ATA. d-nb.info

For the synthesis of trans-4-aminocyclohexanol (B47343), specific ATAs that exhibit trans-selectivity are required. Research has identified that while many ATAs show a preference for producing the cis-isomer, certain enzymes can favor the formation of the desired trans-product. d-nb.infouni-greifswald.de For instance, ATA-234 from Codexis® has been shown to exhibit trans-selectivity, yielding a cis:trans ratio of 20:80 under optimized conditions. uni-greifswald.de Another study mentions the use of Chromobacterium violaceum ATA (Cv-ATA) to produce the trans-isomer with a diastereomeric ratio of 92:8.

The reaction typically uses an amine donor, such as isopropylamine, and the efficiency of the transamination can be influenced by factors like pH. d-nb.info

The high selectivity of enzymes is a key advantage in these biocatalytic pathways, enabling the production of specific stereoisomers with high purity. researchgate.net The diastereomeric ratio (d.r.) of cis to trans-4-aminocyclohexanol is a critical measure of the success of the synthesis.

In the one-pot cascade reaction, the combination of a regioselective KRED and a stereocomplementary ATA allows for good to excellent diastereomeric ratios. d-nb.info For the synthesis of the trans isomer, a combination of LK-KRED and ATA-234 has been successfully employed in a cascade reaction, achieving a cis:trans ratio of 20:80. uni-greifswald.de In sequential one-pot reactions, where the reduction is completed before the addition of the transaminase, a similar ratio of 20:80 was achieved with ATA-234. researchgate.net

It is noteworthy that achieving high trans-selectivity has been more challenging compared to cis-selectivity, where ratios of up to 99:1 for the cis-isomer have been reported with other ATAs. d-nb.infoacs.org

Table 2: Diastereomeric Ratios in the Synthesis of this compound

| Reaction Mode | KRED | ATA | cis:trans Ratio | Reference |

|---|---|---|---|---|

| Sequential | LK-KRED | ATA-234 | 20:80 | researchgate.net |

| Cascade | LK-KRED | ATA-234 | 25:75 | researchgate.net |

A significant advantage of this chemoenzymatic route is its potential for sustainability by utilizing bio-based precursors. d-nb.inforesearchgate.net The starting material, 1,4-cyclohexanedione, can be produced from succinic acid, which in turn can be derived from renewable biomass through fermentation processes. d-nb.inforesearchgate.net This approach aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks. acs.org The use of biocatalysts, which operate under mild conditions in aqueous media, further enhances the environmental credentials of this synthetic strategy. acs.org

Route B: Monoamination followed by Carbonyl Reduction (Feasibility Studies)

An alternative enzymatic approach, Route B, reverses the order of the reactions. This route begins with the selective monoamination of 1,4-cyclohexanedione to form 4-aminocyclohexanone, followed by the reduction of the remaining carbonyl group to yield this compound. d-nb.infouni-greifswald.de

However, feasibility studies have indicated that Route A is the more viable pathway. uni-greifswald.degoogle.com Challenges in Route B include controlling the monoamination step to prevent the formation of diamine byproducts and identifying suitable KREDs that selectively reduce the amino ketone intermediate without acting on the starting diketone. d-nb.info

Chemical Synthesis Pathways

The primary chemical method for synthesizing trans-4-aminocyclohexanol involves the hydrogenation of aromatic precursors, most notably para-acetamidophenol (paracetamol). google.comgoogle.com

This widely used industrial method involves the catalytic reduction of the benzene (B151609) ring of paracetamol, followed by hydrolysis of the acetamido group. google.comguidechem.com

####### 2.2.1.1.1. Catalytic Reduction of Aromatic Ring

The hydrogenation of paracetamol is typically carried out in an aqueous or alcoholic solution using heterogeneous catalysts. google.comgoogle.com Various catalysts, including those based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) on supports like carbon or alumina (B75360), have been employed. The choice of catalyst and reaction conditions significantly influences the stereoselectivity of the reaction. For instance, using a platinum oxide catalyst in water can yield a trans/cis isomer ratio of approximately 4:1. google.com Similarly, a patent describes achieving a trans/cis ratio of about 80:20 using a specific hydrogenation process at 98-110°C and 4.5 bar hydrogen pressure. google.comgoogle.com The reaction yields a mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide. academie-sciences.fr

Table 2: Catalytic Systems for Paracetamol Hydrogenation

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Reference |

|---|---|---|---|---|---|---|

| Platinum Oxide | - | Water | Room Temp. | ~3 | ~4:1 | google.com |

| Rhodium | Al₂O₃ | Ethanol | Room Temp. | ~3.5 | ~1:1 | google.com |

| Proprietary | - | - | 98-110 | 4.5 | ~80:20 | google.comgoogle.com |

| 50% Pd/C | Carbon | Water | 80-100 | 10-50 | 3:1 to 4:1 |

####### 2.2.1.1.2. Hydrolysis and Crystallization Techniques

Following the catalytic hydrogenation, the resulting mixture of acetamido isomers undergoes hydrolysis to remove the acetyl group, yielding a mixture of cis- and trans-4-aminocyclohexanol. guidechem.com This is typically achieved by saponification in an alkaline medium, such as with sodium hydroxide (B78521) or potassium hydroxide, at elevated temperatures (90-120°C). google.com

The separation of the desired trans-isomer from the cis-isomer is a critical step. This is accomplished through fractional crystallization. google.comgoogle.com The lower solubility of trans-4-aminocyclohexanol compared to its cis-counterpart is exploited in this process. By cooling the alkaline aqueous solution, the trans-isomer preferentially crystallizes and can be isolated. google.comgoogle.com A patented method describes adjusting the hydroxide ion concentration to 2 mol/L or more, which lowers the freezing point of the solution to at least -5°C, allowing for the crystallization of trans-4-aminocyclohexanol at approximately -8°C. google.comgoogle.com The isolated product can be further purified by recrystallization from a solvent like toluene (B28343) to achieve high purity (>99%). google.com

Catalytic Reduction of Aromatic Ring

trans-Selective Arene Hydrogenation of Phenol (B47542) Derivatives

A significant advancement in the synthesis of trans-4-aminocyclohexanol involves the trans-selective arene hydrogenation of phenol derivatives. acs.orgnih.gov This approach is particularly noteworthy because the hydrogenation of arenes typically yields the cis-isomers as the major product. acs.orgnih.gov

The key to achieving high trans-selectivity lies in the use of a commercially available heterogeneous palladium catalyst, specifically 5 wt % palladium on alumina (Pd/Al₂O₃). acs.orgnih.gov This catalytic system has demonstrated superior selectivity for the desired trans-cyclohexanol product, minimizing the formation of the unwanted cyclohexanone (B45756) intermediate. nih.gov The choice of palladium is crucial, as it facilitates the selective reduction of various functional groups. tandfonline.comacs.org The heterogeneous nature of the catalyst simplifies the production process by allowing for easier separation from the reaction mixture and potential for recycling. google.comethz.ch

The effectiveness of palladium-based catalysts stems from their unique electronic structure, which allows for the efficient adsorption and activation of both hydrogen and the unsaturated substrate. acs.orgnih.gov The palladium surface facilitates the dissociation of hydrogen molecules into atomic hydrogen, which then adds to the double bonds of the aromatic ring. tandfonline.com

The diastereoselectivity and yield of the trans-selective hydrogenation are significantly influenced by the reaction conditions. acs.orgnih.gov Optimized conditions for the palladium-catalyzed hydrogenation of phenol derivatives to achieve high trans-selectivity have been identified as:

Temperature: 80 °C. Higher temperatures favor the desorption and readsorption process, which contributes to the formation of the trans isomer. acs.orgnih.gov

Pressure: A low hydrogen pressure of 5 bar is optimal. acs.orgnih.gov

Solvent: n-Heptane is an effective solvent for this transformation. acs.orgnih.gov However, for substrates like p-aminophenol, switching to a polar solvent like isopropanol (B130326) and adding a base such as potassium carbonate (K₂CO₃) can increase the diastereomeric ratio in favor of the trans-product. acs.org

Systematic variation of these key reaction parameters is crucial for maximizing the yield and diastereoselectivity of the desired trans-4-aminocyclohexanol. acs.orgnih.gov

Table 1: Optimized Reaction Conditions for trans-Selective Hydrogenation of Phenols

| Parameter | Optimal Condition |

| Catalyst | 5 wt % Pd/Al₂O₃ |

| Temperature | 80 °C |

| Hydrogen Pressure | 5 bar |

| Solvent | n-Heptane |

This table summarizes the optimized conditions for the palladium-catalyzed trans-selective hydrogenation of phenols.

The preferential formation of the trans-isomer in palladium-catalyzed phenol hydrogenation is attributed to a desorption and readsorption mechanism. acs.orgnih.gov The reaction proceeds through partially hydrogenated cyclohexenol (B1201834) (enol) and cyclohexanone (keto) intermediates due to keto-enol tautomerism. nih.gov

The key to trans-selectivity is the desorption of these intermediates from the catalyst surface, followed by a π-facial exchange and subsequent readsorption. acs.orgnih.gov This process allows for the cis-addition of hydrogen to the opposite face of the molecule, leading to the thermodynamically more stable trans-product. nih.gov Deuteration studies have shown deuterium (B1214612) scrambling at the 2-position, which supports the rapid interconversion of keto and enol intermediates on the catalyst surface. acs.orgnih.gov

Factors that favor this desorption and readsorption process, and thus increase the proportion of the trans-isomer, include increased steric bulk at the 4-position of the phenol and higher reaction temperatures. acs.orgnih.govresearchgate.net It is important to note that the process is not a thermodynamically driven isomerization of the final product, as subjecting diastereomerically pure trans- or cis-cyclohexanol derivatives to the reaction conditions does not result in isomerization. acs.orgnih.gov

In contrast to palladium catalysts, rhodium-based catalysts preferentially produce the cis-isomers during the hydrogenation of phenol derivatives. acs.orgnih.govacs.org By switching from a palladium-based system to a rhodium-based one, the diastereoselectivity of the reaction can be effectively inverted. acs.orgnih.govnih.gov For instance, using a rhodium catalyst in the hydrogenation of p-cresol (B1678582) yields the cis-3-methylcyclohexanol (B1605476) as the major product. nih.gov Similarly, for phenols with more delicate functional groups, a Rh–CAAC (Carbene-Stabilized Rhodium) system can be employed to obtain cis-cyclohexanols in excellent yields. acs.org

This switchable diastereoselectivity provides access to both cis- and trans-configured cyclohexanols from the same starting materials, highlighting the versatility of catalytic systems in controlling stereochemical outcomes. acs.orgnih.govresearchgate.net

Table 2: Catalyst-Dependent Diastereoselectivity in Phenol Hydrogenation

| Catalyst | Major Isomer |

| Palladium on Alumina (Pd/Al₂O₃) | trans |

| Rhodium-based Catalysts | cis |

This table illustrates the opposing stereochemical outcomes based on the choice of palladium or rhodium catalysts.

Mechanistic Insights into Desorption and Readsorption Processes

Hydrogenation of p-Nitrophenol for Boc-protected trans-4-Aminocyclohexanol

A one-step procedure for the synthesis of Boc-protected trans-4-aminocyclohexanol involves the hydrogenation of p-nitrophenol. acs.orgresearchgate.net This method simultaneously reduces the nitro group and the aromatic ring. acs.org Starting from the inexpensive p-nitrophenol, this process can yield Boc-protected trans-4-aminocyclohexanol in high yield (87%) and with a good diastereomeric ratio (90:10 trans:cis) on a multigram scale. acs.orgresearchgate.net The Boc (tert-Butoxycarbonyl) protecting group is introduced during the work-up procedure.

Reductive Ring Opening Methods

While less common for the direct synthesis of trans-4-aminocyclohexanol, reductive ring-opening methods represent an alternative strategy for producing substituted cyclohexanol (B46403) derivatives. For instance, a continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst can produce cis-N-Boc-4-aminocyclohexanol with high selectivity. researchgate.net While this specific example leads to the cis-isomer, the principle of reductive ring opening of bicyclic intermediates presents a potential, albeit less direct, avenue for accessing aminocyclohexanol scaffolds. researchgate.netacs.org

Conventional Chemical Synthesis Routes and Challenges in Stereoselectivity

Conventional chemical synthesis of this compound predominantly involves the catalytic hydrogenation of aromatic precursors. A common starting material is p-aminophenol or its N-acetylated derivative, paracetamol. google.comgoogle.com The hydrogenation of the aromatic ring typically employs catalysts such as palladium (Pd), rhodium (Rh), or ruthenium (Ru) on supports like carbon or alumina.

The primary challenge in these routes is controlling the stereochemistry to selectively produce the trans isomer. The hydrogenation of p-aminophenol or its derivatives inevitably leads to a mixture of cis and trans isomers of this compound. uni-greifswald.de The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

For instance, using a palladium-on-carbon (Pd/C) catalyst in an aqueous medium for the hydrogenation of paracetamol can yield a trans:cis ratio of approximately 3:1 to 4:1. google.com The preference for the trans isomer in aqueous media is attributed to steric and electronic effects during the adsorption of the substrate onto the catalyst surface. In contrast, some hydrogenation processes have been reported to yield a majority of the cis isomer, with one implementation resulting in 86% cis and only 14% trans product. google.com

Another synthetic pathway involves the reduction of 4-nitrocyclohexanone, which can be followed by further reduction steps to yield this compound. vulcanchem.com However, controlling the stereoselectivity during the reduction of the ketone and nitro groups remains a significant hurdle. The hydrogenation of p-nitrophenol can also be employed, which involves the reduction of both the nitro group and the aromatic ring. acs.org

| Starting Material | Catalyst/Reagents | Solvent | Typical trans:cis Ratio | Key Challenges |

|---|---|---|---|---|

| p-Aminophenol | Pd/C, Pt/C | Ketone (e.g., Acetone) | 5:1 to 10:1 | Requires additives like carbonate or sulfate. google.com |

| Paracetamol (p-Acetamidophenol) | Pd/C, Rh/C, Ru/C | Aqueous or Alcoholic | 3:1 to 4:1 | Requires a subsequent hydrolysis step to remove the acetyl group. google.comgoogle.com |

| p-Nitrophenol | Pd/Al2O3 | Isopropanol (with K2CO3) | 88:12 (as Boc-protected) | One-step reduction of nitro group and arene. acs.org |

| 4-Nitrocyclohexanone | Hydrogenation catalysts | Not specified | Variable | Control of stereoselectivity during two reduction steps. vulcanchem.com |

Separation and Purification Strategies for trans-4-Aminocyclohexanol Isomers

Given the formation of isomeric mixtures during synthesis, the separation and purification of trans-4-aminocyclohexanol is a critical downstream process. Several strategies are employed to isolate the trans isomer in high purity.

Chromatography is a powerful tool for separating the cis and trans isomers of this compound. High-performance liquid chromatography (HPLC) using reverse-phase columns, such as C18, can effectively separate the isomers. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid. sielc.com For preparative separations, this method can be scaled up to isolate larger quantities of the pure isomers. sielc.com

Gas chromatography (GC) has also been explored, but the high polarity and low volatility of the underivatized isomers can present challenges, potentially leading to poor separation. uni-greifswald.de To overcome this, derivatization of the isomers prior to GC analysis is often necessary. uni-greifswald.de Column chromatography is another viable method, particularly after derivatization of the product to enhance the differences in polarity between the isomers. d-nb.info

Fractional crystallization is a widely used industrial method for separating the isomers on a large scale. This technique exploits the differences in solubility between the cis and trans isomers or their salts. A common industrial practice involves the hydrolysis of the crude N-acetylated product mixture under alkaline conditions (e.g., using NaOH or KOH), followed by cooling. google.com

The trans isomer is less soluble than the cis isomer in the alkaline aqueous solution and crystallizes out upon cooling to temperatures around -8°C. google.com The presence of a high concentration of hydroxide ions (≥2 mol/L) is crucial as it lowers the freezing point of the solution, allowing for efficient crystallization of the trans isomer while the cis isomer remains in the mother liquor. google.comgoogle.com The isolated crystals can then be further purified by recrystallization from a suitable solvent, such as toluene or acetone, to achieve purities greater than 99%. google.com Repeated recrystallization from solvents like ethylene (B1197577) glycol dimethyl ether has also been reported. google.com

Derivatization is a strategy used to chemically modify the isomers to create new compounds with more distinct physical properties, thereby facilitating their separation. The amino or hydroxyl groups of the aminocyclohexanol isomers can be reacted to form derivatives that have significantly different solubilities or chromatographic behaviors.

A common approach is the formation of N-acetyl derivatives during the synthesis from paracetamol. google.comgoogle.com The resulting cis- and trans-N-acetyl-4-aminocyclohexanol isomers can be separated by fractional crystallization from solvents like acetone. google.com After separation, the pure trans derivative is hydrolyzed to yield the final trans-4-aminocyclohexanol. google.comgoogle.com

Another derivatization strategy involves reacting the amino group with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form the Boc-protected derivatives. uni-greifswald.ded-nb.info This increases the hydrophobicity of the compound, making it more amenable to purification by column chromatography. d-nb.info Following separation, the Boc-protecting group can be removed to yield the pure isomer. Derivatization can also be used to enhance detection and separation in analytical techniques like GC and HPLC. uni-greifswald.de

| Technique | Principle | Key Parameters/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Chromatography (HPLC) | Differential partitioning between stationary and mobile phases. sielc.com | Reverse-phase C18 column, Acetonitrile/Water mobile phase. sielc.com | High resolution, suitable for analytical and preparative scale. sielc.com | Can be costly for large-scale industrial production. |

| Crystallization | Difference in solubility between isomers in a specific solvent system. google.com | Alkaline aqueous solution (NaOH/KOH), cooling to approx. -8°C, recrystallization from toluene/acetone. google.comgoogle.com | Cost-effective, scalable for industrial production. | May require multiple recrystallization steps to achieve high purity. google.com |

| Derivatization | Chemical modification to enhance differences in physical properties before separation. uni-greifswald.ded-nb.info | Acetylation (from paracetamol), Boc-protection ((Boc)₂O). google.comd-nb.info | Facilitates easier separation by chromatography or crystallization. d-nb.info | Requires additional reaction and deprotection steps, increasing process complexity. google.comgoogle.com |

Advanced Spectroscopic and Computational Analysis of Trans 4 Aminocyclohexanol

Medicinal Chemistry

In the pharmaceutical industry, trans-4-Aminocyclohexanol (B47343) serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). darshanpharmachem.comcphi-online.comgoogle.com Its structure is incorporated into more complex drug molecules.

A primary application of trans-4-Aminocyclohexanol is as a key intermediate in the synthesis of Ambroxol. darshanpharmachem.comchemicalbook.com Ambroxol is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract.

Beyond Ambroxol, trans-4-Aminocyclohexanol is utilized in the creation of other pharmaceuticals. For instance, its hydrochloride salt has been used in synthesizing N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazines, which are precursors for various compounds with potential therapeutic applications. sigmaaldrich.com It is also a component in the synthesis of bifunctional aromatic compounds that act as both β2 agonists and muscarinic antagonists, which have potential for treating respiratory diseases. biocrick.com

Materials Science

The unique structure of trans-4-Aminocyclohexanol also lends itself to applications in materials science, particularly in the production of polymers.

Due to its amino and hydroxyl functional groups, trans-4-Aminocyclohexanol can act as a monomer in the synthesis of polyamides and polyurethanes. uni-greifswald.de These polymers can have specialized properties due to the cyclic nature of the monomer unit.

trans-4-Aminocyclohexanol can also function as a cross-linking agent in polymer chemistry. The two reactive sites can form bonds with different polymer chains, creating a network structure that can enhance the mechanical and thermal properties of the material. For example, its hydrochloride has been used to prepare benzoxazine (B1645224), which is then used to create polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com

Chemical Reactivity and Derivatization of Trans 4 Aminocyclohexanol

Medicinal Chemistry

trans-4-Aminocyclohexanol (B47343) is a key intermediate in the synthesis of several active pharmaceutical ingredients. scimplify.com Its most notable application is in the production of Ambroxol hydrochloride, a widely used mucolytic agent for treating respiratory diseases. chemicalbook.comfishersci.noinnospk.com It also serves as a precursor for other drugs, including those targeting the central nervous system. scimplify.comnordmann.global

In drug discovery, the rigid cyclohexane (B81311) core of trans-4-Aminocyclohexanol serves as a valuable scaffold for designing novel therapeutic agents. scimplify.com Its trans configuration provides stereochemical stability, which is essential for developing selective ligands and enzyme inhibitors. scimplify.com It is utilized in the synthesis of chiral drug molecules, particularly CNS modulators. scimplify.com

Materials Science

trans-4-Aminocyclohexanol is used as a monomer in the synthesis of various polymers. It can be used to create functionalized polymers with applications in advanced materials and nanocomposites. chemimpex.com For example, it reacts with formaldehyde (B43269) and bisphenols to produce benzoxazine (B1645224) monomers, which can be polymerized to form polybenzoxazines with enhanced thermal stability.

The rigid and well-defined structure of trans-4-Aminocyclohexanol makes it a potential component in the synthesis of liquid crystals. The introduction of this moiety can influence the mesomorphic properties of the final material.

Applications of Trans 4 Aminocyclohexanol As a Building Block in Organic Synthesis

Development of New Chemical Entities

Researchers are utilizing trans-4-Aminocyclohexanol (B47343) as a scaffold for designing novel molecules with potential therapeutic properties. scimplify.com Its structure is incorporated into new chemical entities being investigated as kinase inhibitors and muscarinic antagonists. For example, it has been used to create bifunctional aromatic compounds with dual beta(2) agonist and M(3) receptor antagonist activity. biocrick.com

Role in Medicinal Chemistry

In medicinal chemistry, the cyclohexanol (B46403) moiety of this compound is explored for its ability to enhance binding to biological targets. It is used in the synthesis of selective ligands and inhibitors for various enzymes and receptors. scimplify.com Studies have shown its utility in creating derivatives that target specific pathways involved in diseases, highlighting its importance in drug discovery programs. scimplify.com

Analytical Methodologies for Trans 4 Aminocyclohexanol

Development of Novel Compounds

trans-4-Aminocyclohexanol (B47343) serves as a scaffold in medicinal chemistry for designing selective ligands and inhibitors. scimplify.com It has been incorporated into bifunctional molecules that act as both β2-agonist and muscarinic antagonists, which are being investigated for the treatment of chronic obstructive pulmonary disease (COPD). nih.govbiocrick.com Research has also shown its use in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) compounds as potent and selective Pim-1 kinase inhibitors. nih.gov In materials science, it is used to synthesize benzoxazine (B1645224) monomers for producing high-performance polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com

Challenges and Future Research Directions

Improving Stereoselectivity and Yields in Synthesis

A primary challenge in the synthesis of trans-4-aminocyclohexanol (B47343) is achieving high stereoselectivity and yields. The production of a specific isomer, either cis or trans, is crucial, but many synthetic routes produce mixtures that are difficult to separate. guidechem.com

One promising area of research involves one-pot or cascade catalytic systems using enzymes. d-nb.info For instance, the stereoselective preparation of cis- and trans-4-aminocyclohexanol can start from 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.net This process, however, presents its own set of challenges. One route involves the initial monoreduction of the diketone using a ketoreductase (KRED) to form 4-hydroxycyclohexanone, followed by amination with an amine transaminase (ATA). d-nb.info A significant hurdle is finding a KRED that is selective enough to stop at the monoreduction stage, preventing the formation of the unwanted diol byproduct. d-nb.inforesearchgate.net To date, no highly efficient chemical method exists for this selective monoreduction. d-nb.info Subsequently, stereocomplementary ATAs are required to produce either the cis or trans isomer with high diastereomeric purity. d-nb.info

The table below summarizes findings from enzymatic synthesis approaches aimed at producing specific isomers of 4-aminocyclohexanol.

| Starting Material | Catalytic System | Key Challenge | Outcome | Reference |

| 1,4-Cyclohexanedione | Keto Reductase (KRED) + Amine Transaminase (ATA) | Selective monoreduction to avoid diol formation; stereoselectivity of ATA. | Good to excellent diastereomeric ratios for both cis and trans isomers achieved. | d-nb.info |

| 1,4-Cyclohexanedione | Amine Transaminase (ATA) + Keto Reductase (KRED) | Selective monoamination to avoid diamine formation; KRED must not act on the initial diketone. | A viable alternative route, but with similar selectivity demands on the catalysts. | d-nb.info |

| Paracetamol | Catalytic Hydrogenation (e.g., Pd/C) | Controlling the trans/cis ratio; Ru-based catalysts often favor the cis isomer. | Pd-based catalysts in aqueous media can achieve a trans/cis ratio of 3:1 to 4:1. | google.com |

Development of More Efficient and Energy-Saving Separation Processes

The separation of cis and trans isomers from reaction mixtures represents a significant bottleneck in the production of pure trans-4-aminocyclohexanol. guidechem.com Traditional methods like fractional crystallization are often employed but can be complex and may result in yield loss. google.com

Current industrial processes often rely on crystallization. One patented method involves adding a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to the aqueous mixture of isomers. google.com This addition lowers the freezing point of the solution to -5°C or below, allowing the less soluble trans-4-aminocyclohexanol to crystallize upon cooling while the cis isomer remains in solution. google.com Another approach involves recrystallization from ethylene (B1197577) glycol dimethyl ether. google.com

Future research is focused on developing more efficient and less energy-intensive separation technologies. A particularly promising avenue is the development of molecular sieve adsorption methods, which could offer a highly efficient and energy-saving alternative to crystallization. guidechem.com

| Separation Method | Principle | Advantages | Challenges/Future Work | Reference |

| Fractional Crystallization | Difference in solubility between cis and trans isomers. | Established industrial process. | Can be complex; potential for yield loss. | google.com |

| Base-Assisted Crystallization | Adding NaOH/KOH to lower solution freezing point, enabling selective crystallization of the trans isomer. | Can achieve high purity. | Requires handling of caustic solutions. | google.com |

| Molecular Sieve Adsorption | Selective adsorption of one isomer onto a porous material. | Potentially highly efficient and energy-saving. | Active development of new separation processes is needed. | guidechem.com |

Exploration of Novel Catalytic Systems

The discovery and implementation of novel catalysts are central to advancing the synthesis of trans-4-aminocyclohexanol. Research efforts span both biocatalytic and chemocatalytic systems.

In biocatalysis, the focus is on identifying and engineering enzymes with high regio- and stereoselectivity. d-nb.inforesearchgate.net Keto reductases and amine transaminases are key players, and their use in one-pot cascade reactions from bio-based precursors is a significant area of development. d-nb.infoevitachem.com

In chemical catalysis, hydrogenation of precursors like p-acetamidophenol is common. The choice of catalyst is critical for stereochemical control. Palladium (Pd)-based catalysts are known to preferentially yield the trans isomer in aqueous systems, whereas ruthenium (Ru) catalysts often lead to a majority of the cis product. google.comgoogle.com An ongoing challenge is the development of efficient directional selective synthesis processes, with a particular interest in new systems that utilize molecular sieves as catalysts. guidechem.com

| Catalyst Type | Precursor | Key Feature | Typical Outcome | Reference |

| Biocatalysts (KREDs, ATAs) | 1,4-Cyclohexanedione | High selectivity enables one-pot, stereoselective synthesis. | Good to excellent diastereomeric ratios for cis or trans products. | d-nb.inforesearchgate.net |

| Palladium (Pd) on Carbon | p-Acetamidophenol | Favors formation of the trans isomer in aqueous solution. | trans:cis ratio of ~3:1 to 4:1. | google.com |

| Ruthenium (Ru) on Alumina (B75360) | p-Aminophenol | Strongly favors formation of the cis isomer. | 86% cis product. | google.com |

| Molecular Sieves | Various | Proposed for efficient, directional selective synthesis. | An area for future development. | guidechem.com |

Expanding Applications in Emerging Fields (e.g., Green Chemistry)

The principles of green chemistry are increasingly influencing research directions for trans-4-aminocyclohexanol. A key development is the use of biocatalytic cascades to synthesize the compound from bio-based precursors. d-nb.info For example, 1,4-cyclohexanedione can be produced from succinic acid, which is obtainable from biomass, making the entire pathway potentially more sustainable. researchgate.net

Furthermore, the compound's compatibility with modern, efficient manufacturing techniques like continuous flow chemistry is being explored. innospk.com A novel continuous flow process for producing N-protected cis-4-aminocyclohexanols using a Raney nickel catalyst cartridge has been reported, highlighting a safer and more scalable approach compared to traditional batch processes. researchgate.net Such methods align with green chemistry goals by offering intensified conditions, safer handling of reagents, and easier scalability. innospk.comresearchgate.net

In-depth Mechanistic Studies of Biocatalytic and Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for rationally designing better synthetic processes. For biocatalytic transformations, significant questions remain. For example, in the enzymatic cascade starting with 1,4-cyclohexanedione, a major challenge is elucidating why a KRED might stop after one reduction and how an ATA can act selectively on the resulting hydroxyketone without reacting with the initial diketone. d-nb.info

Molecular modeling has been employed to probe these mechanisms. Studies on an amine transaminase variant revealed that the common preference for producing the cis-isomer is likely due to the binding orientation of the intermediate in the enzyme's active site. The 4-hydroxyl group of the substrate intermediate leading to the cis-product faces solvent molecules, which is a more favorable orientation than the one required to produce the trans-isomer. d-nb.inforesearchgate.net For chemical transformations, quantum mechanical calculations using density functional theory (DFT) have been used to investigate the mechanism of cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide, proposing a new, energetically favorable reaction pathway. researchgate.net

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is becoming an indispensable tool for accelerating research and development related to trans-4-aminocyclohexanol. These models offer insights that can guide experimental work, saving time and resources.

Advanced modeling techniques are used for several purposes:

Mechanistic Elucidation: As mentioned previously, DFT and molecular docking are used to study reaction mechanisms and the origins of stereoselectivity in both enzymatic and chemical catalysis. d-nb.inforesearchgate.netresearchgate.net For instance, computational studies have explored the general base catalysis pathway for the ring-opening of anhydrides by amino alcohols, showing it to be energetically favored over a nucleophilic pathway. researchgate.net

Property Prediction: Quantum mechanical calculations can predict the effects of process parameters like temperature, pressure, and solvent on reaction outcomes. researchgate.net

Rational Catalyst Design: By understanding enzyme-substrate interactions at the molecular level, researchers can rationally engineer enzymes for improved selectivity or to catalyze novel reactions. d-nb.infofrontiersin.org This includes mutating specific amino acid residues in an enzyme's active site to alter the reaction outcome. frontiersin.org

Substrate Design: Computational analysis can aid in the design of starting materials that will lead to a desired stereoisomer upon reaction. researchgate.net

| Computational Method | Application Area | Research Goal | Reference |

| Molecular Modeling / Docking | Biocatalysis | To understand the molecular basis for the stereoselectivity of amine transaminases. | d-nb.inforesearchgate.net |

| Density Functional Theory (DFT) | Chemical Transformations | To study the mechanism of cis-trans epimerization and the effects of reaction conditions. | researchgate.net |

| Quantum Mechanics (QM) | Catalysis Mechanism | To determine the most likely reaction pathway (e.g., general base vs. nucleophilic catalysis). | researchgate.net |

| In Silico Screening | Enzyme Discovery | To identify novel enzymes from sequence databases for biocatalytic applications. | acs.org |

Q & A

Q. What are the primary synthetic routes for producing trans-4-Aminocyclohexanol in laboratory settings?

trans-4-Aminocyclohexanol is commonly synthesized via reductive amination or condensation reactions. For example, it can be prepared by condensing trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde using formic acid at 200°C, followed by NaBH₄ reduction in ethanol to yield intermediates like Schiff bases . Alternative methods include catalytic hydrogenation of nitrocyclohexanol derivatives or selective reduction of nitro groups in substituted cyclohexanols .

Q. What are the key physicochemical properties of trans-4-Aminocyclohexanol critical for experimental design?

Key properties include:

- Melting Point : 108–113°C (pure form)

- Boiling Point : 127°C at atmospheric pressure

- Solubility : Limited water solubility, but miscible with polar aprotic solvents (e.g., DMSO, ethanol)

- Stereochemical Stability : The trans-configuration is critical for reactivity in stereoselective syntheses, as cis/trans isomerization can alter reaction outcomes .

Q. How is trans-4-Aminocyclohexanol purified to achieve high enantiomeric purity?

Purification typically involves recrystallization from ethanol or methanol, leveraging differences in solubility between cis and trans isomers. Chromatographic methods (e.g., silica gel chromatography with ethyl acetate/hexane gradients) are also effective for isolating enantiomerically pure samples .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction of trans-4-Aminocyclohexanol with aromatic aldehydes to improve yield?

Reaction optimization includes:

- Catalyst Selection : Use of NaBH₄ or LiAlH₄ for selective reduction of Schiff bases .

- Solvent Effects : Xylene or THF at 100–170°C enhances reaction rates and minimizes side products .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 3 hours at 170°C) while maintaining stereochemical integrity .

Q. What analytical techniques are recommended for assessing the purity and stability of trans-4-Aminocyclohexanol in pharmaceutical research?

- HPLC : Reverse-phase C18 columns with ACN/water gradients (0.1% TFA) achieve baseline separation of impurities .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and detect residual solvents (e.g., DMSO-d₆ as a deuterated solvent) .

- Mass Spectrometry (LCMS) : Validates molecular weight (m/z 115.17 for [M+H]⁺) and detects degradation products .

Q. How does the stereochemistry of trans-4-Aminocyclohexanol influence its reactivity in forming Schiff base intermediates?

The trans-configuration ensures spatial alignment of the amino and hydroxyl groups, facilitating nucleophilic attack on carbonyl carbons in aldehydes. This geometry minimizes steric hindrance, enabling efficient formation of Schiff bases (e.g., with 2-amino-3,5-dibromobenzaldehyde) compared to the cis isomer .

Q. What strategies mitigate side reactions during bromination of trans-4-Aminocyclohexanol derivatives?

- Controlled Bromine Addition : Slow addition of Br₂ in acetic acid prevents over-bromination and di-substitution .

- Protection of Functional Groups : Temporary protection of the hydroxyl group (e.g., acetylation) reduces oxidation side reactions .

Applications in Drug Development

Q. How is trans-4-Aminocyclohexanol utilized in synthesizing pharmaceutical intermediates?

It serves as a precursor for Ambroxol (a mucolytic agent) via condensation with 2-amino-3,5-dibromobenzaldehyde, followed by reductive amination and bromination . Additionally, it is functionalized with trifluoromethoxybenzene derivatives to develop kinase inhibitors targeting heme-regulated pathways .

Q. What role does trans-4-Aminocyclohexanol play in designing urea-based therapeutics?

The amino group reacts with isatoic anhydride to form benzamide derivatives, which are further reduced to urea analogs. These compounds exhibit potential as heat shock protein (HSP) modulators in oncology research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.